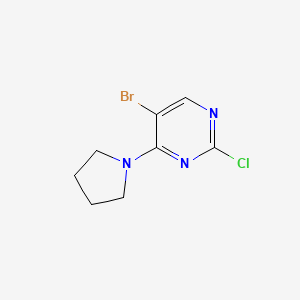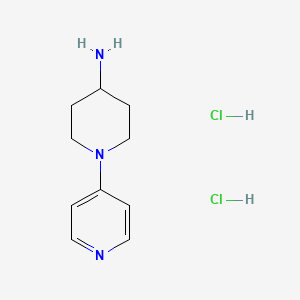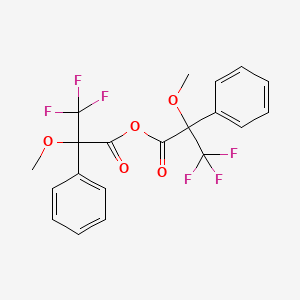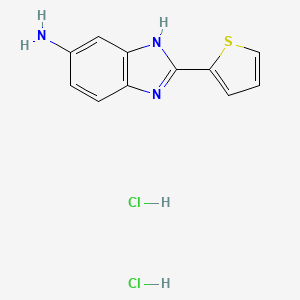
2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Vue d'ensemble
Description
Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and electronically interesting compounds . Benzodiazole is another heterocyclic compound that often appears in various pharmaceuticals . The combination of these structures could lead to a compound with interesting properties, but without specific information on “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride”, it’s hard to say more.
Molecular Structure Analysis
Thiophene has a five-membered ring structure with one sulfur atom . Benzodiazole is a fused ring structure with one benzene ring and one diazole ring . The exact molecular structure of “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on how these rings are connected and the position of the amine and dihydrochloride groups.Chemical Reactions Analysis
The chemical reactions involving “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene rings can participate in various reactions such as electrophilic aromatic substitution .Applications De Recherche Scientifique
Antimicrobial Properties
Thiophene derivatives, including the compound , have been studied for their antimicrobial properties . They are known to be effective against a range of microorganisms, including bacteria and fungi. For instance, certain thiophene compounds have shown high antibacterial activity against Staphylococcus aureus, a pathogenic bacterium .
Anti-inflammatory and Analgesic Effects
These compounds also exhibit anti-inflammatory and analgesic effects . They can be used to develop new medications that help reduce inflammation and pain, which is beneficial for conditions like arthritis .
Antitumor Activity
The antitumor activity of thiophene derivatives makes them potential candidates for cancer treatment . They can be part of the synthesis of compounds that target cancer cells, offering a pathway for new oncological therapies .
Corrosion Inhibition
In the field of industrial chemistry, these compounds serve as corrosion inhibitors . They can protect metals from corroding, which is crucial for extending the life of metal structures and components .
Material Science Applications
Thiophene-based molecules are pivotal in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for developing new electronic devices .
Mécanisme D'action
Orientations Futures
The future directions for research on “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on the findings of initial studies on its properties and potential applications. Given the interesting properties of both thiophene and benzodiazole derivatives, it could be a promising area for further exploration .
Propriétés
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVJXHCVRONRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



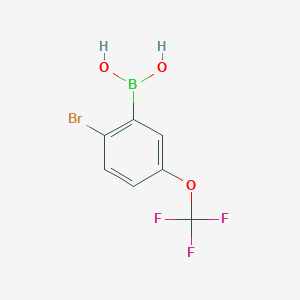
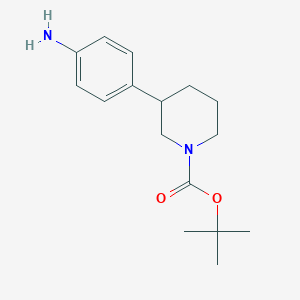
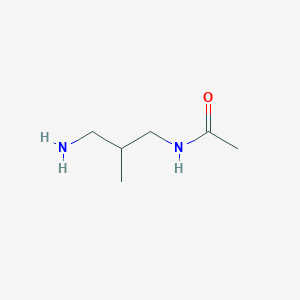

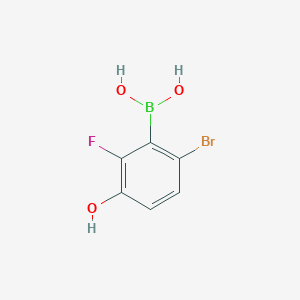
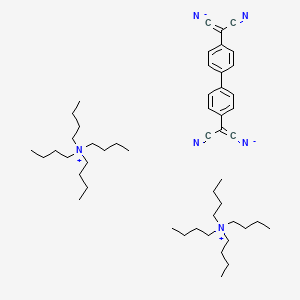
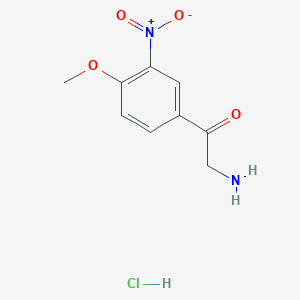
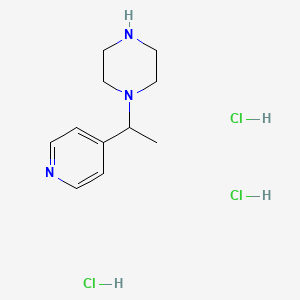
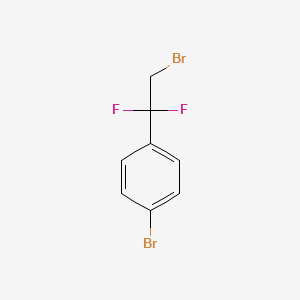
![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)
